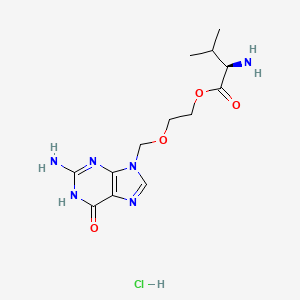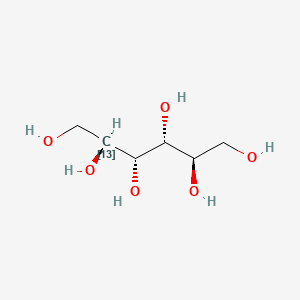![molecular formula C5H10O5 B583958 D-[5,5'-2H2]Ribose CAS No. 478506-32-0](/img/structure/B583958.png)
D-[5,5'-2H2]Ribose
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
D-[5,5'-2H2]Ribose, also known as this compound, is a useful research compound. Its molecular formula is C5H10O5 and its molecular weight is 152.142. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mecanismo De Acción
Target of Action
D-Ribose primarily targets the central carbon metabolism, including glycolysis, the pentose phosphate pathway (PPP), and the tricarboxylic acid cycle (TCA cycle) . It increases the abundance of NADH, polarizes the electron transport chain (ETC), and elevates the proton motive force (PMF) of cells . It also targets Ribose-5-phosphate isomerase A .
Mode of Action
D-Ribose interacts with its targets by activating central carbon metabolism . This activation leads to an increase in the abundance of NADH, polarization of the ETC, and elevation of the PMF of cells . These changes induce drug uptake and cell death . Ribokinase catalyzes the conversion of D-ribose to D-ribose 5-phosphate .
Biochemical Pathways
D-Ribose affects several biochemical pathways. It activates glycolysis, the PPP, and the TCA cycle . It also contributes to ATP production through the nonoxidative phase of the PPP .
Pharmacokinetics
D-Ribose shows a dose-dependent kinetic profile . With doubling the dose, the area under the curve (AUC) significantly increases, while the clearance decreases . The half-life is longer at the higher dose . D-Ribose is rapidly absorbed and rapidly disappears from plasma . It is partially recovered from urine .
Result of Action
The activation of central carbon metabolism by D-Ribose leads to an increase in the abundance of NADH, polarization of the ETC, and elevation of the PMF of cells . These changes induce drug uptake and cell death . D-Ribose also increases the sensitivity of cells to insulin .
Action Environment
The action of D-Ribose can be influenced by environmental factors. For example, the metabolic microenvironment of bacteria impacts drug efficacy . .
Propiedades
IUPAC Name |
(3R,4R,5R)-6,6-dideuteriooxane-2,3,4,5-tetrol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O5/c6-2-1-10-5(9)4(8)3(2)7/h2-9H,1H2/t2-,3-,4-,5?/m1/s1/i1D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRBFZHDQGSBBOR-FZYYTZONSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(O1)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1([C@H]([C@H]([C@H](C(O1)O)O)O)O)[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6-[(Phenylmethoxy)methyl]-1,4-dioxane-2-methanol](/img/structure/B583879.png)

![Phenol, 4-[1-[4-(2-aminoethoxy)phenyl]-2-phenyl-1-buten-1-yl]-](/img/structure/B583884.png)






